CCR4 Antagonist Activity: Nanomolar Potency in GTPγS Functional Binding Assay
5-Bromo-3-(thiophen-2-yl)-1H-indazole demonstrates potent antagonist activity at the human CC-chemokine receptor 4 (CCR4) with an IC50 value of 3.89 nM in a [35S]-GTPγS binding assay using CHO cell membranes expressing recombinant human CCR4 [1]. This potency positions it within the active range of indazole-based CCR4 antagonists, where reported IC50 values for structurally related arylsulfonamide derivatives span from 158 nM to sub-nanomolar ranges [2]. The compound achieves nanomolar functional antagonism without requiring the arylsulfonamide moiety present in many optimized clinical candidates, indicating that the 5-bromo-3-(thiophen-2-yl) substitution alone can confer substantial CCR4 binding affinity.
| Evidence Dimension | CCR4 antagonism (IC50) |
|---|---|
| Target Compound Data | 3.89 nM |
| Comparator Or Baseline | Indazole arylsulfonamide lead compound (GSK2239633A): pIC50 = 7.96 ± 0.11 (approx. 11 nM) |
| Quantified Difference | Target compound IC50 is approximately 3-fold lower (more potent) than GSK2239633A in functional GTPγS assay context |
| Conditions | Human recombinant CCR4 expressed in CHO cell membranes; [35S]-GTPγS radioligand binding assay |
Why This Matters
Nanomolar CCR4 antagonist activity supports selection of this compound as a chemical probe for chemokine receptor pharmacology or as a starting scaffold for medicinal chemistry optimization programs targeting allergic, inflammatory, or oncological indications.
- [1] BindingDB. BDBM50380884 (CHEMBL2018954). Antagonist activity at human CCR4 expressed in CHO membranes, IC50 = 3.89 nM; [35S]-GTPγS binding assay. View Source
- [2] Procopiou PA, Ford AJ, Graves RH, et al. Lead optimisation of the N1 substituent of a novel series of indazole arylsulfonamides as CCR4 antagonists. Bioorg Med Chem Lett. 2012;22(8):2730-3. IC50 = 158.49 nM for comparator indazole. View Source
